molecular formula C8H8N4O3S B584353 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol CAS No. 50540-16-4

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol

Cat. No. B584353
CAS RN: 50540-16-4
M. Wt: 240.237
InChI Key: GTMXMYOAJNPZPR-UHFFFAOYSA-N
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Description

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol, also known as 2-NBDG, is a fluorescent D-glucose analog . The fluorescent activity of 2-NBDG is detected by flow cytometry . It is incubated directly with the test sample for uptake, followed by measurement . It is used as a fluorescent indicator for direct glucose uptake measurement . 2-NBDG is used as a fluorescent deoxyglucose analog to study the tumor cells .


Synthesis Analysis

The fluorescent D-glucose derivative, 2-NBDG, is synthesized by reacting D-glucosamine with inexpensive 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl) . A series of reaction conditions such as reaction time, bases, the loading of bases, solvents, and reaction temperature has been investigated . The yield of 2-NBDG can be enhanced to 83.0% under the optimal reaction conditions . Meanwhile, a gram-scale synthesis of 2-NBDG was also realized with an 80.0% isolated yield .


Molecular Structure Analysis

The molecular formula of 2-NBDG is C12H14N4O8 . The molecular weight is 342.26 . The SMILES string is OCC@@HC@@HC@HC@@H=O)c2nonc12)C=O .


Chemical Reactions Analysis

The synthesis of 2-NBDG involves the reaction of D-glucosamine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl) .


Physical And Chemical Properties Analysis

2-NBDG is a powder with a fluorescence λex 494 nm; λem 551 nm in DMSO . It is stored at a temperature of −20°C .

Mechanism of Action

2-NBDG is used as a fluorescent indicator for direct glucose uptake measurement . It is used as a fluorescent deoxyglucose analog to study the tumor cells . For in vivo imaging of epileptic activity experiments, 2-NBDG is used as a fluorescent deoxyglucose analog .

Future Directions

2-NBDG is widely used in cell biology to visualize the uptake of glucose by cells . Its use in in vivo imaging of epileptic activity experiments suggests potential for further applications in medical and biological research . Further studies could explore its use in other types of cells and conditions.

properties

IUPAC Name

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c13-12(14)6-2-1-5(9-3-4-16)7-8(6)11-15-10-7/h1-2,9,16H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMXMYOAJNPZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol

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